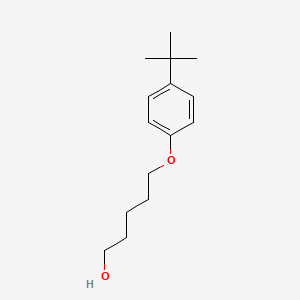

5-p-t-Butylphenoxy-1-pentanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

5-(4-tert-butylphenoxy)pentan-1-ol |

InChI |

InChI=1S/C15H24O2/c1-15(2,3)13-7-9-14(10-8-13)17-12-6-4-5-11-16/h7-10,16H,4-6,11-12H2,1-3H3 |

InChI Key |

PAGUWKONJTUNNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Routes for 5 P T Butylphenoxy 1 Pentanol

Established Reaction Pathways for 5-p-t-Butylphenoxy-1-pentanol Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable and robust reaction involves the coupling of a deprotonated alcohol (alkoxide) or phenol (B47542) (phenoxide) with an organohalide. jk-sci.com

The synthesis of this compound would logically proceed through the reaction of the sodium salt of 4-tert-butylphenol with a 5-halopentan-1-ol, such as 5-bromo-1-pentanol or 5-chloro-1-pentanol. The initial step involves the deprotonation of 4-tert-butylphenol with a suitable base, typically a strong base like sodium hydride (NaH) or potassium hydride (KH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 5-halopentan-1-ol in a bimolecular nucleophilic substitution (S(_N)2) reaction. masterorganicchemistry.comfrancis-press.com

Regioselective Synthesis Approaches

The Williamson ether synthesis offers a high degree of regioselectivity when appropriate starting materials are chosen. For the synthesis of this compound, two primary disconnection approaches are theoretically possible:

Route A: Reaction of 4-tert-butylphenoxide with a 5-halopentan-1-ol.

Route B: Reaction of a 1-pentyloxide substituted with a 4-tert-butylphenyl leaving group at the 5-position with a halide source.

Route A is overwhelmingly favored due to the principles of S(_N)2 reactions. The reaction works best with a primary alkyl halide, as the backside attack by the nucleophile is sterically unhindered. wikipedia.orgorgchemres.org 5-halopentan-1-ols are primary halides, making them excellent substrates for this reaction. Conversely, attempting the synthesis via Route B would involve a nucleophilic attack on an aromatic carbon, a process that is generally disfavored and does not proceed under standard S(_N)2 conditions. orgchemres.org The choice of a primary haloalkane is crucial to avoid competing elimination reactions (E2), which become significant with secondary and tertiary halides. wikipedia.org

Consideration of Stereochemical Control in Synthesis

In the specific case of this compound, the parent molecule is achiral, meaning it does not have any stereocenters. Therefore, stereochemical control is not a primary concern in its synthesis from achiral precursors like 4-tert-butylphenol and 5-halopentan-1-ol.

However, should a chiral center be present in the pentanol (B124592) backbone, the Williamson ether synthesis, proceeding through an S(_N)2 mechanism, would result in an inversion of stereochemistry at the carbon atom bearing the leaving group. This is a key feature of the S(_N)2 reaction, where the nucleophile attacks from the side opposite to the leaving group. wikipedia.org For instance, if one were to start with (R)-5-bromo-1-pentanol, the resulting ether would have the (S) configuration at the corresponding carbon, assuming the priorities of the substituents remain the same.

Optimization of Reaction Conditions and Yields

The optimization of the Williamson ether synthesis for this compound would involve careful consideration of the base, solvent, temperature, and reaction time.

Base: Strong bases are required to fully deprotonate the phenol. Sodium hydride (NaH) is a common choice as it forms the sodium phenoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the reaction forward. francis-press.com Other suitable bases include potassium carbonate (K(_2)CO(_3)) and cesium carbonate (Cs(_2)CO(_3)), which are often used for aryl ether synthesis. masterorganicchemistry.com

Solvent: The choice of solvent is critical to the success of the reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are preferred as they can solvate the cation of the phenoxide, leaving the anionic oxygen as a more potent nucleophile. masterorganicchemistry.com Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions. In some cases, microwave irradiation has been used to accelerate the reaction, reducing reaction times from hours to minutes.

Yields: Laboratory syntheses using the Williamson ether synthesis typically report yields ranging from 50% to 95%. The yield is highly dependent on the purity of the reactants and the careful control of reaction conditions to minimize side reactions.

Interactive Data Table: Illustrative Reaction Conditions for Williamson Ether Synthesis of Aryl Alkyl Ethers

| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-tert-butylphenol | 5-bromo-1-pentanol | NaH | DMF | 80 | 4 | ~85 |

| Phenol | 1-bromopentane | K2CO3 | Acetonitrile | 70 | 6 | ~90 |

| 4-methoxyphenol | 1-chlorohexane | Cs2CO3 | DMF | 90 | 3 | ~92 |

| 2-nitrophenol | diethylene glycol ditosylate | K2CO3 | DMF | 90 | 1.25 | 84 |

Novel Synthetic Route Development and Exploration

While the Williamson ether synthesis remains the workhorse for preparing compounds like this compound, ongoing research seeks to develop more efficient and environmentally benign methods for the formation of aryl alkyl ethers.

Discovery of Unconventional Precursors

One area of exploration involves the use of "green" or less hazardous alkylating agents. For instance, a catalytic version of the Williamson ether synthesis has been developed that can utilize weak alkylating agents like alcohols at high temperatures (around 300 °C). masterorganicchemistry.com In this scenario, this compound could potentially be synthesized from 4-tert-butylphenol and 1,5-pentanediol, with one of the alcohol groups of the diol acting as the alkylating agent. This approach, however, would likely require significant optimization to control regioselectivity and prevent the formation of di-ether byproducts.

Another novel approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for ether synthesis. These methods can often tolerate a wider range of functional groups but may require more complex and expensive catalyst systems.

Mechanistic Investigations of New Synthetic Transformations

The mechanism of the Williamson ether synthesis is well-established as an S(_N)2 pathway. jk-sci.comwikipedia.org However, mechanistic studies of newer synthetic methods are crucial for their optimization and broader application. For example, the high-temperature catalytic Williamson ether synthesis is thought to proceed through the in-situ formation of a more reactive alkylating intermediate.

Kinetic and computational studies can provide valuable insights into the reaction pathways. For the Williamson ether synthesis, such studies have been used to elucidate the factors that influence the competition between O-alkylation (ether formation) and C-alkylation (formation of a new C-C bond at the aromatic ring), which can be a side reaction with some phenoxides. masterorganicchemistry.com The choice of solvent can significantly impact this regioselectivity.

Green Chemistry Principles in this compound Synthesis

The traditional Williamson ether synthesis, while effective, often utilizes harsh reagents, volatile organic solvents, and can generate significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns.

Application of Sustainable Reagents and Solvents

A key aspect of greening the synthesis of this compound is the careful selection of reagents and solvents.

Sustainable Solvents: Traditional solvents for Williamson ether synthesis include polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile. While effective, these solvents pose environmental and health risks. Greener alternatives are being explored and implemented. For instance, the use of water, if feasible for the specific reactants, is an ideal green solvent. Additionally, bio-derived solvents or solvent-free conditions represent significant improvements. Microwave-assisted synthesis can often be performed without a solvent, further enhancing the green profile of the reaction.

Implementation of Catalytic Systems for Enhanced Efficiency

To improve reaction rates, reduce energy consumption, and minimize waste, various catalytic systems can be implemented in the synthesis of this compound.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophile (phenoxide) from the aqueous to the organic phase, thereby accelerating the reaction. The use of PTC can eliminate the need for harsh, anhydrous conditions and expensive aprotic solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of Williamson ether synthesis, it can dramatically reduce reaction times from hours to minutes. This rapid heating also allows for the use of milder reagents and can enable solvent-free reactions, significantly improving the energy efficiency and environmental impact of the process.

The following table summarizes a comparison of different synthetic approaches for Williamson ether synthesis, highlighting the advantages of greener methodologies.

| Methodology | Typical Solvents | Base | Catalyst | Reaction Time | Key Advantages |

| Conventional | DMF, Acetonitrile | NaOH, KOH, NaH | None | 1-8 hours | Well-established |

| Phase-Transfer Catalysis | Biphasic (e.g., Water/Toluene) | NaOH, KOH | Quaternary Ammonium Salts | 1-5 hours | Avoids anhydrous conditions, milder |

| Microwave-Assisted | Acetone, Solvent-free | K₂CO₃ | None | 5-15 minutes | Rapid, energy-efficient, can be solvent-free |

Atom Economy and Environmental Footprint Assessment of Synthetic Procedures

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The theoretical atom economy for the Williamson ether synthesis of this compound can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction between 4-tert-butylphenol (C₁₀H₁₄O, MW: 150.22 g/mol ) and 5-chloropentan-1-ol (C₅H₁₁ClO, MW: 122.59 g/mol ) using sodium hydroxide (NaOH, MW: 40.00 g/mol ) as the base, the desired product is this compound (C₁₅H₂₄O₂, MW: 236.35 g/mol ) and the byproducts are sodium chloride (NaCl) and water (H₂O).

The reactants contributing to the final product are 4-tert-butylphenol and 5-chloropentan-1-ol. The base is a reagent.

Atom Economy (%) = [236.35 / (150.22 + 122.59 + 40.00)] x 100 ≈ 75.5%

This calculation highlights that a significant portion of the reactant mass is not incorporated into the final product, primarily due to the formation of salt and water byproducts.

Environmental Footprint Assessment: A comprehensive environmental footprint assessment considers factors beyond atom economy, including the nature of the solvents and reagents, energy consumption, and waste generation.

Solvent and Reagent Selection: The use of hazardous solvents like DMF contributes negatively to the environmental footprint. Opting for greener solvents or solvent-free conditions significantly reduces this impact. Similarly, using milder and less hazardous bases improves the safety and environmental profile.

Energy Consumption: Microwave-assisted synthesis, with its drastically reduced reaction times, leads to lower energy consumption compared to conventional heating methods that require prolonged reflux.

Process Development and Scale-up Considerations in Academic Synthesis

Scaling up the synthesis of this compound from a laboratory to a larger academic or pilot scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions: Conditions optimized at the small scale may not be directly transferable. For instance, heat transfer becomes more critical in larger reaction vessels. Exothermic reactions need to be carefully monitored and controlled to prevent thermal runaways.

Reagent Addition: The order and rate of reagent addition can significantly impact the reaction outcome and safety, especially when using reactive species.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

Workup and Purification: Procedures that are straightforward on a small scale, such as solvent extraction and column chromatography, can become cumbersome and generate large volumes of waste at a larger scale. Alternative purification methods like crystallization or distillation should be considered.

Safety: A thorough safety analysis is paramount. This includes understanding the hazards associated with all reactants, products, and intermediates, as well as considering the potential for runaway reactions and implementing appropriate safety measures.

The following table outlines some key considerations for scaling up the academic synthesis of this compound.

| Parameter | Small-Scale (mg to g) | Larger-Scale (g to kg) | Considerations for Scale-Up |

| Heating | Heating mantle, oil bath | Jacketed reactor, steam heating | Efficient and uniform heat transfer is crucial. |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity in a larger volume. |

| Temperature Control | Thermometer | Thermocouple with automated control | Prevent exotherms and maintain optimal temperature. |

| Purification | Column chromatography | Crystallization, distillation | Reduce solvent waste and improve efficiency. |

| Safety | Standard lab safety | Process safety review, containment | Address potential for increased hazards. |

Computational Chemistry and Theoretical Investigations of 5 P T Butylphenoxy 1 Pentanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 5-p-t-butylphenoxy-1-pentanol, these calculations would provide a deep understanding of its intrinsic properties.

Determination of Electronic Properties and Molecular Orbitals

Methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to calculate the electronic properties of this compound. These calculations would yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The analysis would also include the energies of these orbitals, which relate to the molecule's ionization potential and electron affinity. The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich p-tert-butylphenoxy group, while the LUMO might be distributed across the aromatic ring and the ether linkage.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | - | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined.

Analysis of Electron Density and Charge Distribution

The electron density distribution, also obtainable from quantum chemical calculations, illustrates how electrons are distributed throughout the molecule. This is crucial for understanding the molecule's electrostatic potential and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atom of the ether and the hydroxyl group of the pentanol (B124592) chain would be expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the hydroxyl group and the aromatic ring would likely be regions of positive potential (electron-poor).

Analysis of atomic charges, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charge on each atom. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior.

Exploration of Conformational Landscapes

The flexible pentanol chain and the ether linkage in this compound allow for a wide range of possible three-dimensional arrangements, or conformations. MD simulations would explore the conformational landscape of the molecule by simulating its movement over time. This would identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its shape.

Modeling of Intramolecular and Intermolecular Interactions

MD simulations can model the various non-covalent interactions that govern the behavior of this compound. Intramolecularly, this would include hydrogen bonding between the hydroxyl group and the ether oxygen, as well as van der Waals interactions between different parts of the molecule. Intermolecularly, simulations could model how multiple molecules of this compound interact with each other or with solvent molecules. These simulations would be particularly useful in predicting properties like boiling point, viscosity, and solubility. The presence of both a hydrophobic p-tert-butylphenyl group and a hydrophilic pentanol chain suggests amphiphilic behavior, which could be explored through simulations in different solvent environments.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling is a powerful tool in SAR.

For this compound, a computational SAR study would involve creating a set of virtual analogs by modifying specific parts of the molecule. For example, the length of the alkyl chain, the position of the tert-butyl group, or the nature of the substituent on the phenyl ring could be varied. Quantum chemical calculations and molecular docking simulations could then be performed on this library of compounds.

By calculating various molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for each analog and correlating them with predicted biological activity (e.g., binding affinity to a specific receptor), a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced or more specific biological effects.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Ligand-Based Approaches for SAR Prediction

Ligand-based drug design is a crucial computational strategy employed when the three-dimensional structure of a biological target is unknown. nih.govnih.govscispace.com This approach relies on the analysis of a set of molecules that have been experimentally tested for their biological activity to develop a predictive model.

Quantitative Structure-Activity Relationship (QSAR) is a primary method within ligand-based design. A hypothetical QSAR study on a series of analogues of this compound would involve calculating various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with the observed biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares, a predictive model can be generated.

Another powerful ligand-based technique is pharmacophore modeling. This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. For this compound, a pharmacophore model could be developed by aligning it with other known active compounds, highlighting the key features necessary for its activity.

Hypothetical QSAR Data for this compound Analogues

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | 4.2 | 236.37 | 29.46 | 1.5 |

| 5-p-Chlorophenoxy-1-pentanol | 3.1 | 200.66 | 29.46 | 5.2 |

| 5-p-Methylphenoxy-1-pentanol | 3.5 | 194.27 | 29.46 | 3.8 |

This table is for illustrative purposes only and does not represent experimental data.

Receptor-Based Docking and Binding Energy Calculations (Theoretical)

When the three-dimensional structure of a biological target is available, receptor-based approaches like molecular docking can provide detailed insights into the binding mode and affinity of a ligand. nih.govmdpi.com This computational technique predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex.

A theoretical docking study of this compound would first require the identification of a plausible biological target. Given its chemical structure, potential targets could include enzymes or receptors where phenolic and alcoholic moieties are known to interact. The docking process involves placing the ligand in the binding site of the receptor and evaluating various poses based on a scoring function. This scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

Following docking, binding energy calculations can be performed to provide a more accurate estimation of the binding affinity. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the free energy of binding. These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

Hypothetical Docking Results for this compound

| Target Receptor | Docking Score (kcal/mol) | Estimated Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 | -8.5 | -45.2 | Tyr385, Ser530, Arg120 |

| Peroxisome Proliferator-Activated Receptor Gamma | -9.2 | -52.8 | His323, His449, Tyr473 |

This table is for illustrative purposes only and does not represent experimental data.

Prediction of Reactivity Profiles and Reaction Mechanisms

Computational chemistry can also be used to predict the reactivity of a molecule and elucidate potential reaction mechanisms. researchgate.netosti.govresearchgate.net For this compound, this could involve predicting its metabolic fate or its stability under various conditions.

Density Functional Theory (DFT) is a common method used to study chemical reactivity. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, it is possible to identify the most reactive sites within the molecule. For instance, the hydroxyl group of the pentanol chain would likely be a primary site for oxidation, while the aromatic ring could be susceptible to electrophilic attack.

Computational methods can also be used to model reaction mechanisms. For example, the oxidation of the primary alcohol could be investigated by calculating the transition state energies for various potential pathways. This would provide insights into the most likely metabolic products and the enzymes that might be involved in their formation.

Hypothetical Predicted Reactivity Parameters for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack on the aromatic ring |

| LUMO Energy | 1.5 eV | Suggests potential for reaction with nucleophiles |

| C-H Bond Dissociation Energy (α-carbon to OH) | 95 kcal/mol | Predicts the ease of hydrogen abstraction leading to oxidation |

This table is for illustrative purposes only and does not represent experimental data.

Derivatization and Functionalization Strategies of 5 P T Butylphenoxy 1 Pentanol

Synthesis of Structural Analogues and Chemical Derivatives

The synthesis of structural analogues and chemical derivatives of 5-p-t-butylphenoxy-1-pentanol can be systematically approached by modifying its key structural components: the terminal hydroxyl group, the pentanol (B124592) chain, and the aryl ring. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and steric bulk, which are critical for its interaction with biological systems.

The terminal hydroxyl group of this compound is a primary site for derivatization, readily undergoing etherification and esterification reactions.

Etherification: Ether derivatives can be synthesized under basic conditions, for example, through the Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide to yield the corresponding ether.

Reaction Scheme: Williamson Ether Synthesis

R-OH + NaH → R-O⁻Na⁺ + H₂

R-O⁻Na⁺ + R'-X → R-O-R' + NaX

(where R = 5-p-t-butylphenoxypentyl, R' = alkyl or substituted alkyl group, X = halogen)

Esterification: Ester derivatives are commonly prepared by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. Fischer esterification, involving the acid-catalyzed reaction with a carboxylic acid, is a classic method. Alternatively, for higher yields and milder conditions, acylation with an acid chloride in the presence of a non-nucleophilic base like pyridine is often employed.

Reaction Scheme: Acylation with Acid Chloride

R-OH + R'-COCl → R-O-CO-R' + HCl

(where R = 5-p-t-butylphenoxypentyl, R' = alkyl or aryl group)

A variety of ether and ester derivatives can be synthesized, introducing different functionalities and steric properties at the terminus of the pentanol chain. The following table illustrates the types of derivatives that can be generated from these reactions.

| Derivative Type | Reagent | Resulting Functional Group | Potential Property Modification |

| Methyl Ether | Methyl iodide | -OCH₃ | Increased lipophilicity |

| Ethyl Ether | Ethyl bromide | -OCH₂CH₃ | Further increased lipophilicity |

| Benzyl Ether | Benzyl chloride | -OCH₂Ph | Introduction of an aromatic ring |

| Acetate Ester | Acetyl chloride | -OCOCH₃ | Increased polarity |

| Benzoate Ester | Benzoyl chloride | -OCOPh | Introduction of a rigid aromatic group |

| Propargyl Ether | Propargyl bromide | -OCH₂C≡CH | Introduction of a terminal alkyne for click chemistry |

Modifications to the core structure of this compound can be achieved by altering the aryl ring or the pentanol linker, leading to a diverse array of analogues.

Aryl Moiety Modification: The p-tert-butyl group on the phenyl ring is a key feature influencing the molecule's steric profile. While the tert-butyl group itself is relatively inert, synthetic strategies can involve starting with different substituted phenols to introduce alternative functionalities. For instance, replacing the tert-butyl group with other alkyl groups, halogens, or electron-donating/withdrawing groups can systematically probe the electronic and steric requirements for biological activity. Recent advances have also demonstrated methods for the catalytic hydroxylation of sterically congested C-H bonds, which could potentially be applied to modify the tert-butyl group itself, although this would require specific catalytic systems chemrxiv.org.

Pentanol Moiety Modification: The five-carbon chain can be varied in length by starting the synthesis with different α,ω-haloalcohols. For example, using 4-bromo-1-butanol or 6-bromo-1-hexanol in the initial synthesis would result in analogues with shorter or longer alkyl chains, respectively. This variation in chain length can impact the molecule's flexibility and its ability to span distances between binding pockets in a biological target.

To expand the chemical diversity of derivatives, various functional groups can be introduced, primarily by transforming the terminal hydroxyl group.

Oxidation to Aldehyde and Carboxylic Acid: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation of the aldehyde or direct oxidation of the alcohol with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent yields the corresponding carboxylic acid.

Conversion to Amines: The hydroxyl group can be converted to a good leaving group, such as a tosylate, and then displaced by an azide (N₃⁻) via an Sₙ2 reaction. Subsequent reduction of the azide, for instance with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, affords the primary amine. This amine can be further derivatized to form amides, sulfonamides, or secondary and tertiary amines.

The following table summarizes some of the key functional group transformations starting from the terminal hydroxyl group.

| Starting Group | Reagent(s) | Intermediate/Final Product | New Functional Group |

| -OH | 1. TsCl, pyridine 2. NaN₃ 3. LiAlH₄ | -NH₂ | Primary Amine |

| -OH | PCC | -CHO | Aldehyde |

| -OH | KMnO₄ | -COOH | Carboxylic Acid |

| -COOH | SOCl₂, R'NH₂ | -CONHR' | Amide |

Academic Applications of Derivatization in Structure-Activity Relationship (SAR) Elucidation

The systematic derivatization of this compound is a powerful tool for elucidating its Structure-Activity Relationship (SAR). SAR studies aim to correlate the chemical structure of a compound with its biological or pharmacological activity. By synthesizing and testing a library of analogues, researchers can identify the key structural features responsible for a desired effect.

For instance, in a hypothetical SAR study, the following observations could be made:

Role of the p-tert-butyl group: Comparing the activity of the parent compound with analogues where the tert-butyl group is replaced by smaller alkyl groups (e.g., methyl, ethyl) or a hydrogen atom could reveal the importance of this bulky group for activity. A significant drop in activity upon its removal might suggest a crucial steric interaction with a hydrophobic binding pocket. Conversely, replacing it with other lipophilic groups of similar size could maintain or enhance activity.

Influence of the pentanol chain length: By testing a homologous series of compounds with varying alkyl chain lengths (e.g., from 3 to 7 carbons), an optimal chain length for activity can be determined. This provides insights into the spatial relationship between the aryl head and the terminal functional group required for optimal interaction with a target.

Effect of terminal group modification: The introduction of different functional groups at the end of the pentanol chain (e.g., ether, ester, amine, carboxylic acid) can probe the nature of the interaction at this part of the molecule. For example, if a carboxylic acid derivative shows higher activity than an ester derivative, it might indicate that a hydrogen bond donor or an ionic interaction is favorable.

The findings from such SAR studies are invaluable for designing more potent and selective compounds. For example, SAR studies on phenolic compounds have shown that the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, can significantly impact their antioxidant activity nih.govnih.govresearchgate.net. Similarly, SAR studies on various classes of compounds have highlighted the importance of bulky, lipophilic groups for specific biological activities nih.gov.

Bioconjugation Methodologies for In Vitro Biological Probes

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. Derivatives of this compound can be designed as probes for in vitro biological studies by attaching them to reporter molecules (e.g., fluorescent dyes, biotin) or to larger biomolecules (e.g., peptides, proteins).

The terminal functional groups introduced through derivatization serve as chemical handles for bioconjugation. The choice of conjugation chemistry depends on the functional group available on the derivative and the target biomolecule.

Amine-reactive conjugations: If a primary amine derivative is synthesized, it can be readily conjugated to molecules containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. This is one of the most common bioconjugation strategies.

Carboxylate-reactive conjugations: A carboxylic acid derivative can be activated with carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active ester that can then react with primary amines on a biomolecule to form a stable amide bond.

Click Chemistry: An alkyne-terminated derivative (e.g., a propargyl ether) is an excellent substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". This highly efficient and specific reaction allows for the conjugation to azide-modified biomolecules under mild, aqueous conditions.

The following table outlines some common bioconjugation strategies applicable to derivatives of this compound.

| Derivative Functional Group | Biomolecule Functional Group | Conjugation Chemistry | Linkage Formed |

| Primary Amine (-NH₂) | Activated Ester (e.g., NHS-ester) | Acylation | Amide |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | EDC coupling | Amide |

| Terminal Alkyne (-C≡CH) | Azide (-N₃) | Click Chemistry (CuAAC) | Triazole |

| Hydroxyl (-OH) | Isocyanate (-NCO) | Urethane formation | Carbamate (Urethane) |

Through these bioconjugation methodologies, this compound can be transformed into versatile molecular probes for a range of in vitro applications, including target identification, fluorescence microscopy, and affinity-based purification of interacting proteins.

Mechanistic Studies of 5 P T Butylphenoxy 1 Pentanol in Controlled in Vitro Biological Systems

Molecular Interactions with Isolated Biological Macromolecules

Understanding the direct physical interactions between a compound and biological macromolecules like enzymes and receptors is a critical first step in elucidating its mechanism of action.

Enzyme Kinetics and Inhibition Studies (In Vitro)

In vitro enzyme assays are employed to determine if a compound can modify the activity of an enzyme. These studies measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). This information reveals the potency and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Currently, there are no published studies detailing the effects of 5-p-tert-Butylphenoxy-1-pentanol on any specific enzyme.

Receptor Binding Affinities (In Vitro)

Receptor binding assays are used to quantify the affinity of a compound for a specific receptor. These experiments typically involve a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. The resulting data are used to calculate the binding affinity (Kᵢ or Kₐ). No such receptor binding data for 5-p-tert-Butylphenoxy-1-pentanol has been reported.

Protein-Ligand Interaction Modeling (Computational Complement)

In the absence of experimental data, computational modeling can sometimes offer predictive insights into how a compound might interact with a protein's binding site. Techniques such as molecular docking and molecular dynamics simulations can predict the binding mode and estimate the binding affinity. However, these computational studies are most valuable when they can be validated with experimental data. There are no published computational studies modeling the interaction of 5-p-tert-Butylphenoxy-1-pentanol with any biological target.

Investigation of Cellular Pathway Modulation in Cell Culture Models (In Vitro)

Following the characterization of molecular interactions, the next step is often to investigate the compound's effects on cellular function in a controlled in vitro environment using cell cultures.

Signal Transduction Pathway Analysis

Signal transduction pathways are the networks through which cells communicate and respond to their environment. A compound can activate or inhibit these pathways, leading to various cellular responses. Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure changes in the phosphorylation state of key signaling proteins or the expression of downstream target genes. The impact of 5-p-tert-Butylphenoxy-1-pentanol on any known signal transduction pathway has not been documented.

Gene Expression and Proteomic Profiling (In Vitro)

To gain a broader understanding of a compound's cellular effects, researchers can perform gene expression profiling (e.g., using microarrays or RNA-sequencing) or proteomic profiling (e.g., using mass spectrometry). These techniques provide a global view of the changes in gene or protein expression within a cell following treatment with the compound. Such comprehensive profiling data for 5-p-tert-Butylphenoxy-1-pentanol is not available in the scientific literature.

Membrane Permeation and Interaction Studies in Model Systems (In Vitro)

The amphiphilic nature of 5-p-t-Butylphenoxy-1-pentanol, possessing both a hydrophobic p-tert-butylphenol component and a hydrophilic pentanol (B124592) tail, suggests a high affinity for biological membranes. It is anticipated that this compound would readily partition into and interact with lipid bilayers, a fundamental process for many biologically active molecules.

The bulky tert-butyl group on the phenol (B47542) ring significantly increases the molecule's lipophilicity, likely driving its insertion into the hydrophobic core of the cell membrane. The pentanol chain, with its terminal hydroxyl group, would likely orient towards the polar head groups of the phospholipids (B1166683) at the membrane-water interface. This interaction is similar to that observed for other long-chain alcohols, which are known to intercalate into lipid bilayers and alter their structural and dynamic properties.

Studies on similar long-chain 1-alkanols have demonstrated their ability to increase the order of the lipid acyl chains and the thickness of the bilayer, while reducing the area per lipid. This ordering effect can, in turn, suppress the diffusive motion of lipids within the membrane plane. It is plausible that this compound would induce similar changes, thereby affecting membrane fluidity and elasticity. Such alterations to the physical properties of the membrane can have downstream consequences on the function of embedded proteins, such as receptors and ion channels.

Model membrane systems, such as liposomes or supported lipid bilayers, would be instrumental in quantifying these interactions. Techniques like differential scanning calorimetry could be employed to assess the impact of the compound on the phase transition temperature of the lipid bilayer, providing insight into its membrane-fluidizing or -rigidifying effects. Furthermore, fluorescence quenching assays could be utilized to determine the precise location of the compound within the lipid bilayer.

Diverse In Vitro Biological Assays for Mechanistic Insight (Non-Human, Non-Clinical)

Given the structural similarity of the p-tert-butylphenoxy moiety to other phenolic compounds, a variety of in vitro biological assays could be employed to elucidate the potential mechanisms of action of this compound.

One area of investigation would be its potential as an antioxidant. Phenolic compounds, particularly those with bulky substituents like the tert-butyl group, are known to act as potent radical scavengers. The tert-butyl group can enhance the stability of the resulting phenoxy radical, thereby increasing its antioxidant efficacy. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, could be used to quantify its antioxidant capacity.

Furthermore, the structural resemblance to certain alkylphenols, which have been shown to possess antimicrobial properties, suggests that this compound could exhibit similar activity. Broth microdilution or agar (B569324) diffusion assays against a panel of bacterial and fungal strains could be performed to determine its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). The mechanism of its antimicrobial action could be further investigated by examining its effects on membrane integrity, for example, through propidium (B1200493) iodide uptake assays or by measuring the leakage of intracellular components.

It is also conceivable that this compound could interact with specific enzymes. For instance, various phenolic derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. Cell-free enzyme inhibition assays would be a direct way to screen for such activities.

The following table summarizes potential in vitro assays that could be used to investigate the biological activity of this compound, based on the activities of structurally related compounds.

| Assay Category | Specific Assay Example | Potential Biological Activity |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Radical Scavenging |

| ABTS Radical Cation Decolorization Assay | Radical Scavenging | |

| Antimicrobial Activity | Broth Microdilution (MIC determination) | Antibacterial / Antifungal |

| Propidium Iodide Uptake Assay | Membrane Disruption | |

| Enzyme Inhibition | Cyclooxygenase (COX) Inhibition Assay | Anti-inflammatory |

| Lipoxygenase (LOX) Inhibition Assay | Anti-inflammatory |

It is important to reiterate that the activities described above are hypothetical and based on the chemical structure of this compound. Rigorous experimental validation using these and other in vitro assays is necessary to confirm these potential biological effects and to elucidate the underlying mechanisms of action.

5 P T Butylphenoxy 1 Pentanol As a Precursor in Advanced Materials Science Research

Role in Polymerization Reactions and Polymer Modification

The unique structure of 5-p-t-Butylphenoxy-1-pentanol, featuring a reactive hydroxyl group and a bulky tert-butylphenoxy group, makes it a candidate for several roles in polymer science. The terminal hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (like caprolactone) or ethers, leading to the formation of aliphatic polyesters or polyethers with a tert-butylphenoxy end-group. This end-group can impart specific properties to the resulting polymer, such as increased hydrophobicity, improved thermal stability, and altered solubility in organic solvents.

Furthermore, this compound could be used as a chain transfer agent in certain polymerization processes to control the molecular weight of polymers. The bulky tert-butyl group can also introduce steric hindrance, which could be exploited to influence the stereochemistry of polymers in certain polymerization reactions.

In polymer modification, this compound could be grafted onto existing polymer backbones that have reactive sites (e.g., carboxylic acid or isocyanate groups). This modification would introduce the p-tert-butylphenoxy moiety as a side chain, which could be used to tailor the surface properties of the polymer, such as adhesion, wettability, and compatibility with other materials. The hydrophobic nature of the tert-butyl group is known to enhance the performance of polymers in non-polar environments. nih.gov

| Potential Role in Polymer Science | Function of this compound | Anticipated Outcome on Polymer Properties |

| Initiator in Ring-Opening Polymerization | The hydroxyl group initiates the polymerization of cyclic monomers. | Formation of polymers with a hydrophobic end-group, potentially improving thermal stability. |

| Chain Transfer Agent | Controls polymer chain length. | Allows for the synthesis of polymers with a defined molecular weight. |

| Polymer Modification Agent | Grafts onto existing polymer backbones. | Modifies surface properties, increasing hydrophobicity and altering solubility. |

Application in the Development of Functional Organic Materials

The aromatic phenoxy component of this compound suggests its utility in the synthesis of functional organic materials. Phenolic compounds are known precursors to a variety of materials with interesting electronic and optical properties. For instance, p-alkoxyphenols can undergo oxidative coupling polymerization to form poly(phenylene oxide)s or related structures. researchgate.netscirp.org While the long pentanol (B124592) chain might sterically hinder this specific reaction, derivatives of this compound could be designed to participate in such polymerizations, leading to materials with tailored solubility and processability.

The tert-butyl group is a common substituent in organic electronic materials, where it is used to prevent close packing of molecules (π-stacking), thereby influencing their photophysical properties and improving their solubility in organic solvents for easier device fabrication. Materials incorporating the 4-tert-butylphenoxy moiety have been investigated for applications in non-linear optics. researchgate.net The pentanol chain provides a convenient handle for further chemical modification, allowing the molecule to be incorporated into larger, more complex functional architectures.

| Functional Organic Material Application | Role of the this compound Moiety | Potential Functionality |

| Precursor for Poly(phenylene oxide) type materials | The phenoxy group can potentially undergo oxidative coupling. | Creation of soluble, processable polymers with specific electronic properties. |

| Component in Organic Electronic Materials | The tert-butyl group provides steric hindrance and improves solubility. | Tuning of photophysical properties and enhancement of material processability. |

| Building Block for Supramolecular Assemblies | The bifunctional nature allows for directed self-assembly. | Formation of complex architectures with potential applications in sensing or catalysis. |

Utilization in the Synthesis of Nanomaterials and Hybrid Architectures

In the realm of nanotechnology, this compound could serve as a versatile surface ligand or capping agent for the synthesis of nanoparticles. The hydroxyl group can coordinate to the surface of metal or metal oxide nanoparticles during their formation, controlling their growth and preventing aggregation. The long alkyl chain and the bulky phenoxy group would then form a stabilizing shell around the nanoparticle core.

This organic shell can serve several purposes. The hydrophobic nature of the tert-butylphenoxy group would render the nanoparticles dispersible in non-polar organic solvents, which is crucial for many applications. Furthermore, the aromatic ring could interact with other aromatic molecules through π-π stacking, enabling the directed assembly of nanoparticles into larger, ordered structures.

The synthesis of hybrid organic-inorganic materials could also benefit from this compound. The hydroxyl group could be used to anchor the molecule to an inorganic substrate (e.g., silica or titania), creating a functionalized surface. The protruding p-tert-butylphenoxy groups would then impart a hydrophobic character to the inorganic material, which could be useful in applications such as self-cleaning surfaces or as a stationary phase in chromatography.

| Application in Nanomaterials | Function of this compound | Resulting Nanomaterial/Hybrid Properties |

| Surface Ligand for Nanoparticles | The hydroxyl group binds to the nanoparticle surface, and the organic tail provides stabilization. | Controlled nanoparticle size, prevention of aggregation, and dispersibility in organic media. |

| Directed Self-Assembly | The aromatic group can participate in π-π stacking interactions. | Formation of ordered nanoparticle superstructures. |

| Surface Modification of Inorganic Materials | Anchors to inorganic surfaces via the hydroxyl group. | Creation of hydrophobic surfaces on inorganic substrates. |

Advanced Analytical Methodologies for Characterization and Quantification of 5 P T Butylphenoxy 1 Pentanol

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 5-p-t-Butylphenoxy-1-pentanol. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure, providing a molecular "fingerprint."

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The distinct chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons on the phenoxy group are expected to appear in the downfield region (typically 6.8-7.3 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the t-butyl group would appear as a sharp singlet in the upfield region (around 1.3 ppm). The protons on the pentanol (B124592) chain would show characteristic multiplets, with the protons closest to the oxygen atoms (the methylene (B1212753) adjacent to the phenoxy oxygen and the methylene adjacent to the hydroxyl group) being the most downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbons. The aromatic carbons would have signals in the 114-158 ppm range, while the aliphatic carbons of the pentanol chain and the t-butyl group would appear in the upfield region (14-70 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for a more detailed structural assignment. COSY would reveal proton-proton couplings within the pentanol chain, helping to confirm the connectivity. HSQC would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.3 | Multiplet | 4H |

| -OCH₂- (phenoxy) | ~3.9 | Triplet | 2H |

| -CH₂OH | ~3.6 | Triplet | 2H |

| Internal -CH₂- groups | 1.4 - 1.8 | Multiplets | 6H |

| t-Butyl Protons | ~1.3 | Singlet | 9H |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of this compound (C₁₅H₂₄O₂).

Electron Ionization (EI) is a common technique used in mass spectrometry that can cause the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

Cleavage of the ether bond: Separation of the pentanol chain from the phenoxy group.

Loss of water from the molecular ion.

Fragmentation of the t-butyl group.

A characteristic fragment would be the tropylium (B1234903) ion or a related aromatic fragment from the phenoxy portion of the molecule. The base peak in the mass spectrum of similar alcohols is often due to the loss of water and an alkene fragment. stackexchange.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 236 | [M]⁺ (Molecular Ion) |

| 221 | [M - CH₃]⁺ |

| 179 | [M - C₄H₉]⁺ |

| 149 | [C₁₀H₁₃O]⁺ (p-t-butylphenoxy fragment) |

| 135 | [C₉H₁₁O]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aliphatic and aromatic portions just below and above 3000 cm⁻¹, respectively.

C-O stretching vibrations for the ether and alcohol groups in the 1050-1250 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems in a molecule. The aromatic ring in this compound will absorb UV light. A typical benzene ring shows absorption bands around 204 nm and 256 nm. The presence of substituents on the ring will shift these absorptions to longer wavelengths (a bathochromic or red shift). Solutions are often prepared in solvents like ethanol (B145695) or cyclohexane (B81311) for analysis. researchgate.net

Expected Spectroscopic Data Summary

| Technique | Expected Observation | Interpretation |

|---|---|---|

| IR | Broad peak at ~3300 cm⁻¹ | O-H stretch (alcohol) |

| IR | Peaks at ~1240 cm⁻¹ and ~1050 cm⁻¹ | C-O stretch (ether and alcohol) |

| IR | Peaks at ~1500-1600 cm⁻¹ | C=C stretch (aromatic) |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for quantifying its concentration. The choice of method depends on the properties of the compound and the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For an aromatic alcohol like this compound, a reversed-phase HPLC method would be most suitable. sielc.com

Method Development:

Column: A C18 or C8 stationary phase would be appropriate, as these nonpolar phases will interact with the hydrophobic parts of the molecule (the aromatic ring and alkyl chains). sielc.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely provide the best separation of the target compound from any potential impurities.

Detector: A UV detector set to one of the absorption maxima of the compound (e.g., 225 nm or 275 nm) would be ideal for detection and quantification. A Diode Array Detector (DAD) could also be used to obtain the UV spectrum of the eluting peak, confirming its identity. rsc.org

Validation: A developed HPLC method would need to be validated according to standard guidelines to ensure its reliability. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.org

Gas Chromatography (GC) for Volatile Analogue Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, having a moderate boiling point, can be analyzed by GC. This technique is particularly useful for assessing purity and for analyzing more volatile analogues or impurities. nih.gov

Method Development:

Column: A capillary column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), would be a good starting point for method development.

Injector and Detector: A split/splitless injector would be used, and a Flame Ionization Detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule. For definitive identification, a Mass Spectrometer (MS) detector is preferred (GC-MS), as it provides both retention time and mass spectral data. semanticscholar.org

Temperature Program: A temperature-programmed oven is necessary to ensure good separation and peak shape. The initial temperature would be low enough to trap the analytes at the head of the column, followed by a gradual ramp to a final temperature that ensures the elution of the target compound in a reasonable time.

Analysis of Volatile Analogues: GC is excellent for separating compounds with different volatilities. For instance, if the starting materials for the synthesis of this compound were 4-t-butylphenol and a 5-halo-1-pentanol, GC could be used to detect any unreacted starting materials or byproducts, which would likely have different retention times due to their different boiling points and polarities. Derivatization techniques can also be employed to increase the volatility and improve the chromatographic behavior of polar analytes. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.govlibretexts.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. libretexts.org By analyzing the pattern of diffracted X-rays, a three-dimensional model of the electron density can be constructed, from which the positions of the individual atoms can be inferred, providing highly accurate information about bond lengths, bond angles, and intermolecular interactions. nih.govlibretexts.org

While a crystal structure for this compound is not publicly available, the examination of crystallographic data for structurally related compounds can provide valuable insights into its likely solid-state conformation and packing. Compounds containing phenyl rings, ether linkages, and hydroxyl groups have been extensively studied, and their crystal structures reveal common motifs.

For instance, the crystal structure of 4-aminobenzyl alcohol, an aromatic alcohol, reveals a "herringbone" pattern with stacks of hydrogen-bonded molecules. researchgate.net This highlights the significant role of hydrogen bonding from the hydroxyl group in directing the crystal packing. Similarly, studies on primary normal alcohols have shown evidence for a molecular space array in the liquid state, suggesting a degree of order that precedes crystallization. aps.org

The presence of the flexible pentanol chain and the bulky tert-butyl group in this compound would likely influence its crystal packing. The interplay between hydrogen bonding from the hydroxyl group, van der Waals interactions of the alkyl and tert-butyl groups, and potential π-stacking of the aromatic rings would dictate the final solid-state architecture.

Below is a table presenting representative crystallographic data for a related aromatic compound, 4-tert-Butylphenol, which provides an example of the type of information obtained from an X-ray crystallography experiment.

| Parameter | Value for 4-tert-Butylphenol |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.59 |

| b (Å) | 6.23 |

| c (Å) | 13.33 |

| β (°) | 114.2 |

| Volume (ų) | 878.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.13 |

Future Directions and Emerging Research Avenues for 5 P T Butylphenoxy 1 Pentanol

Exploration of Uncharted Synthetic Frontiers and Methodologies

Traditional synthesis of aryl ethers, such as the Williamson ether synthesis, often relies on harsh conditions and can have limitations. rsc.org Future research should focus on developing more efficient, selective, and sustainable methods for the synthesis of 5-p-t-butylphenoxy-1-pentanol and its derivatives.

Key areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling: Modern catalysis offers powerful tools for C-O bond formation. researchgate.netkaust.edu.sa Investigating catalysts based on copper or palladium could provide milder and more efficient routes. A particularly promising frontier is the direct functionalization of C-H bonds, which offers a more atom-economical approach to building molecular complexity. researchgate.netrsc.org

Biocatalysis: The use of enzymes to construct chemical bonds offers unparalleled selectivity under mild conditions. nih.govnih.gov Research into enzymes like prenyltransferases or engineered hydrolases could lead to novel biocatalytic routes for creating the ether linkage. chemrxiv.orgmdpi.com This approach aligns with green chemistry principles by reducing reliance on harsh reagents and solvents.

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control compared to traditional batch methods. This would be particularly relevant for optimizing reaction conditions and improving yield and purity.

Novel Alkylation Strategies: Exploring alternative alkylating agents beyond simple halides could unlock new synthetic pathways. For instance, methods involving the reaction of phenols with esters or alcohols over solid acid catalysts like zeolites present a more economical and recyclable catalytic route. acs.orgrepec.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| C-H Activation | High atom economy, reduced pre-functionalization steps. | Achieving high regioselectivity on the phenol (B47542) ring. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for substrate specificity. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |

| Zeolite Catalysis | Recyclable catalyst, potentially lower cost raw materials. | Catalyst deactivation and achieving high selectivity. |

Identification of Novel Biological Targets and Mechanisms (In Vitro, Theoretical)

The biological activity of this compound is not well characterized. Future research should leverage both computational and experimental techniques to identify potential biological targets and elucidate mechanisms of action. The structure, containing a substituted phenol and a primary alcohol, suggests potential for various biological interactions.

In Silico Screening: The first step would involve computational (in silico) screening to predict potential biological activities. Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to predict the toxicity and action mechanisms of other phenols, could be developed for this compound. nih.govnih.gov Machine learning algorithms can screen the molecule against vast libraries of known protein structures to predict binding affinities and identify potential targets, such as enzymes or receptors. cambridge.org

Mechanism of Action Prediction: Based on its structure, hypotheses can be generated. The lipophilic p-tert-butylphenyl group could facilitate membrane interaction, while the ether and alcohol functionalities could act as hydrogen bond donors or acceptors, interacting with protein active sites. Functionalization of natural phenols has been shown to improve or alter their biological activity, a strategy that could be applied here. mdpi.commdpi.com

In Vitro Validation: High-throughput screening (HTS) assays are essential to validate computational predictions. An initial screen could assess general cytotoxicity, followed by more targeted assays based on the in silico findings. For example, if computational models predict interaction with a specific class of enzymes (e.g., kinases, proteases), targeted enzymatic assays would be the logical next step.

Table 2: Hypothetical Biological Investigation Workflow

| Research Phase | Technique | Objective |

|---|---|---|

| Target Prediction | Molecular Docking, QSAR Modeling | Identify potential protein targets and predict toxicity. |

| Initial Screening | Cell-based Cytotoxicity Assays | Determine general biological activity and effective concentration range. |

| Target Validation | Enzymatic Assays, Binding Assays | Confirm interaction with specific proteins predicted in silico. |

| Mechanism Elucidation | Gene Expression Analysis, Proteomics | Understand the downstream cellular effects of compound interaction. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery by accelerating the design-build-test-learn cycle. nih.govdrugpatentwatch.com For this compound, AI/ML can be a powerful engine for discovery.

Property Prediction: AI models can rapidly and accurately predict a wide range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govfrontiersin.org This allows for the early-stage filtering of potential derivatives that may have poor safety or pharmacokinetic profiles, saving significant time and resources. jocpr.comrsc.org

De Novo Molecular Design: Generative AI models can design novel molecules from the ground up. drugpatentwatch.com Using this compound as a starting scaffold, these models could generate thousands of virtual derivatives with optimized properties, such as enhanced binding affinity for a specific biological target or improved water solubility.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic pathways. This can help chemists identify more efficient or novel routes to synthesize not only the parent compound but also its AI-generated derivatives.

Data Analysis: ML algorithms can analyze complex datasets from high-throughput screening experiments to identify subtle structure-activity relationships that may not be apparent to human researchers, guiding the next round of molecular design. neovarsity.org

Table 3: Applications of AI/ML in the Discovery Pipeline

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Predicting properties like toxicity, solubility, and bioactivity. faunalytics.org | Early de-risking of development candidates. |

| Generative Design | Creating novel molecular structures with desired properties. | Expanding chemical space and discovering novel active compounds. |

| Synthesis Planning | Proposing efficient chemical synthesis routes. | Accelerating the synthesis of new compounds. |

Potential Contributions to Sustainable Chemistry and Circular Economy Paradigms

Integrating chemical production into a sustainable, circular economy is a major goal for the 21st century. This compound offers several avenues for research in this domain.

Bio-based Feedstocks: A key principle of green chemistry is the use of renewable feedstocks. Research could focus on synthesizing the phenolic portion of the molecule from lignin (B12514952), which is the largest renewable source of aromatic building blocks in nature. rsc.orgrsc.org Catalytic upgrading of lignin-derived alkylphenols is an active area of research that could provide a sustainable pathway to the p-tert-butylphenol precursor. rsc.org

Designing for Recyclability: The dual functionality of this compound (a phenol derivative and an alcohol) makes it an interesting candidate as a monomer for creating novel polymers like polyesters or polyethers. A key future direction would be to design these polymers for chemical recyclability. digitellinc.com This involves creating polymers that can be efficiently depolymerized back to their constituent monomers, enabling a closed-loop recycling system that minimizes waste and reduces reliance on virgin feedstocks. rsc.orgprinceton.edu

Waste Valorization: Phenolic compounds are often found in agricultural and industrial byproducts. researchgate.net Exploring pathways to recover and functionalize simple phenols from waste streams to produce value-added chemicals like this compound aligns perfectly with the principles of a circular economy. acs.org

Table 4: Sustainable Chemistry and Circular Economy Opportunities

| Concept | Application to this compound | Goal |

|---|---|---|

| Renewable Feedstocks | Synthesize the phenol moiety from lignin or other biomass. | Reduce dependence on fossil fuels. |

| Polymer Redesign | Use as a monomer for chemically recyclable polymers. | Create plastics that fit a closed-loop life cycle. |

| Atom Economy | Employ catalytic C-H activation for synthesis. | Minimize waste by maximizing the incorporation of reactants into the final product. |

| Waste Valorization | Utilize phenolic waste streams as starting materials. | Transform waste into valuable chemical products. |

Q & A

Basic Question: What are the most reliable synthetic routes for 5-<i>p</i>-t-Butylphenoxy-1-pentanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 1-pentanol derivatives with <i>p</i>-t-butylphenol under acidic or basic catalysis. A common approach is adapting protocols from analogous chlorinated alcohols (e.g., 5-Chloro-1-pentanol synthesis using thionyl chloride ). Optimization can employ orthogonal design to test variables like temperature (80–120°C), catalyst concentration (e.g., 5–20% H2SO4), and reaction time (4–24 hours). Statistical tools like regression analysis help identify optimal conditions .

Advanced Question: How can computational modeling guide the design of experiments for studying 5-<i>p</i>-t-Butylphenoxy-1-pentanol’s intermolecular interactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., hydrogen bonding with phenolic groups). Pair these with factorial design to prioritize experimental variables (e.g., solvent polarity, steric effects) . For instance, simulate the compound’s affinity for lipid bilayers to inform bioavailability studies. Validate predictions via NMR titration or isothermal titration calorimetry (ITC) .

Basic Question: What analytical techniques are critical for characterizing 5-<i>p</i>-t-Butylphenoxy-1-pentanol’s purity and structural integrity?

Methodological Answer:

- GC-MS or HPLC : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5 over 20 minutes).

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for the <i>p</i>-t-butylphenoxy group ).

- FT-IR : Validate ether linkages (C-O-C stretch at ~1100 cm<sup>-1</sup>).

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for 5-<i>p</i>-t-Butylphenoxy-1-pentanol?

Methodological Answer:

Discrepancies often arise from divergent assay conditions (e.g., cell lines, solvent carriers). Conduct comparative meta-analysis using standardized protocols (e.g., OECD Test No. 423 for acute toxicity). For antimicrobial studies, replicate assays under controlled MIC/MBC conditions with <i>Staphylococcus aureus</i> ATCC 25923 . Apply Bland-Altman plots to assess inter-laboratory variability .

Basic Question: What solvent systems are optimal for stabilizing 5-<i>p</i>-t-Butylphenoxy-1-pentanol in experimental workflows?

Methodological Answer:

The compound’s solubility varies with solvent polarity. Prefer aprotic solvents (e.g., DMSO, THF) for kinetic studies, while aqueous-organic mixtures (e.g., ethanol/PBS) suit bioassays. Use Hansen Solubility Parameters (HSPiP software) to predict compatibility. For long-term storage, anhydrous toluene at −20°C minimizes hydrolysis .

Advanced Question: How can mechanistic studies differentiate between steric and electronic effects in 5-<i>p</i>-t-Butylphenoxy-1-pentanol’s reactivity?

Methodological Answer:

Design kinetic isotope effect (KIE) experiments or Hammett linear free-energy relationships. For example, compare reaction rates of the parent compound with deuterated analogs or substituted phenoxy derivatives. Pair with X-ray crystallography to correlate steric bulk (e.g., t-butyl group) with transition-state geometries .

Basic Question: What safety protocols are essential when handling 5-<i>p</i>-t-Butylphenoxy-1-pentanol in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure.

- Follow EPA TSCA guidelines for waste disposal (e.g., incineration with afterburners ).

- Monitor air quality with gas detectors if volatilized during synthesis.

Advanced Question: How can researchers integrate 5-<i>p</i>-t-Butylphenoxy-1-pentanol into multi-step catalytic cycles for green chemistry applications?

Methodological Answer:

Explore its role as a chiral auxiliary or phase-transfer catalyst. Use Design of Experiments (DoE) to optimize catalytic efficiency in asymmetric synthesis. For example, test Pd-catalyzed coupling reactions with aryl halides, tracking enantiomeric excess (ee) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.